UCB-H
CAS No.:
Cat. No.: VC1572590
Molecular Formula: C16H12F4N2O
Molecular Weight: 324.2786
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12F4N2O |
|---|---|
| Molecular Weight | 324.2786 |
| IUPAC Name | 1-((3-Fluoropyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2 |
| Standard InChI Key | KNDCJGAPPBQUTQ-UHFFFAOYSA-N |
| SMILES | O=C1N(CC2=C(F)C=NC=C2)CC(C3=CC(F)=C(F)C(F)=C3)C1 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
UCB-H, specifically in its radioisotope form [18F]UCB-H, is a specialized molecular probe used in Positron Emission Tomography (PET) imaging. The compound has a distinct chemical identity that enables its specific binding to SV2A proteins.
Molecular Composition
UCB-H has the molecular formula C16H12F4N2O, with the official chemical name (4R)-1-[(3-(18F)fluoranylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one . This structure incorporates a fluorine-18 radioisotope, which serves as the positron-emitting element for PET detection. The molecular structure contains a pyrrolidin-2-one core with a trifluorophenyl group and a fluoropyridine moiety, creating a compound that selectively binds to SV2A proteins in synaptic vesicles.
Structural Identifiers
The compound can be identified through several standardized chemical notations:
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SMILES: C1C@@HC3=CC(=C(C(=C3)F)F)F
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InChI: InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i19-1
Physical Properties
UCB-H exhibits specific physicochemical properties that can be measured through various analytical techniques. The predicted collision cross-section (CCS) values for various ionization states of the molecule are presented in Table 1.
Table 1: Predicted Collision Cross Section Values for UCB-H
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 324.09838 | 179.4 |
| [M+Na]+ | 346.08032 | 189.3 |
| [M+NH4]+ | 341.12492 | 183.5 |
| [M+K]+ | 362.05426 | 184.0 |
| [M-H]- | 322.08382 | 177.9 |
| [M+Na-2H]- | 344.06577 | 183.2 |
| [M]+ | 323.09055 | 180.1 |
| [M]- | 323.09165 | 180.1 |
Source: Physical property predictions
Radiochemistry and Production
The production of [18F]UCB-H involves sophisticated radiochemical synthesis techniques to incorporate the radioactive fluorine-18 isotope into the molecular structure.
Synthesis Methods
[18F]UCB-H can be synthesized through multiple approaches. One established method involves a 4-step radiosynthesis process that includes nucleophilic labeling of a pyridine precursor, followed by reductive amination of the labeled product and internal cyclization . Another streamlined approach utilizes a one-step radiolabeling of a pyridyliodonium precursor, which has been documented to produce high-quality radiotracer material .
Production Parameters
The radiochemical purity of produced [18F]UCB-H typically exceeds 97%, with reports ranging from 97.1 ± 1.9% to greater than 98% . The molar activity at the time of injection varies between studies, with values reported as 98.9 ± 68.7 GBq/μmol and 54 ± 32 GBq/μmol, reflecting differences in production facilities and methodologies . For research applications, the compound is typically formulated in 0.9% aqueous saline with 3% ethanol (v/v) to ensure stability and biocompatibility .
Pharmacokinetics and Modeling
Understanding the in vivo behavior of [18F]UCB-H is essential for its application in PET imaging studies and interpretation of resulting data.
Kinetic Modeling Approaches
Multiple kinetic modeling approaches have been evaluated for [18F]UCB-H PET data analysis:
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The two-compartment model (2TCM) has been identified as optimal for fitting [18F]UCB-H pharmacokinetic data, though challenges with model convergence have been noted in some cases, particularly with large total volume of distribution (VT) or large uncertainty in parameter estimates .
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To address instability issues, researchers have implemented a coupled fit approach where K1/k2 is fixed across brain regions, which has been shown to stabilize quantification .
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The graphical method of Logan has been demonstrated to provide more robust estimates of VT with only a small bias compared to 2TCM, making it particularly useful for clinical studies .
Displacement studies using [19F]UCB-H have shown that only about 50% of the total [18F]UCB-H signal can be displaced at maximal occupancy of SV2A, indicating a significant non-displaceable binding component .
Applications in Neurological Research
[18F]UCB-H has been applied in various preclinical and clinical research settings to investigate normal brain physiology and pathological conditions.
Studies in Animal Models
In animal studies, [18F]UCB-H has primarily been used to investigate changes in SV2A expression during development and in disease states. For instance, longitudinal studies in control rats demonstrated a significant increase in [18F]UCB-H binding as animals aged, particularly when comparing adolescent rats (38-42 days old) to young adult (80 days old) and mature adult (145 days old) rats .
The experimental protocols typically involve intravenous administration of [18F]UCB-H (approximately 37 ± 4 MBq), followed by PET scanning for 60 minutes . These studies have shown high reproducibility, with test-retest variability reported around 10.4% ± 6.6% .
Applications in Epilepsy Research
One of the most promising applications of [18F]UCB-H is in epilepsy research. Studies have demonstrated that the radiotracer can detect progressive decreases in SV2A expression during the development of temporal lobe epilepsy . This capability allows researchers to differentiate between healthy and epileptic animals in vivo throughout disease progression.
Research has shown that while control animals exhibit increased [18F]UCB-H binding as they age, this increase is significantly lower in epileptic animals, resulting in detectable group differences across all phases of the disease . These findings have been validated through correlation with ex vivo immunofluorescence measurements of SV2A expression, confirming the biological relevance of the PET signal .
Comparison with Other SV2A Tracers
[18F]UCB-H was one of the first SV2A-specific PET tracers developed, paving the way for subsequent innovations in this area.
Relative Performance
Comparative studies have indicated that [18F]UCB-H demonstrates a lower specific signal compared to newer SV2A-targeting radiotracers . This limitation is evidenced by displacement studies showing only 50% displacement of the total [18F]UCB-H signal at maximal occupancy of SV2A .
Despite this limitation, parameters such as the non-displaceable distribution volume (VND) and the influx parameter (K1) for [18F]UCB-H are similar to those reported for other SV2A ligands, suggesting comparable transport and non-specific binding properties .
Technical Considerations
The radiochemical purity, stability, and reproducibility of [18F]UCB-H make it a reliable tool for SV2A imaging, despite some limitations in signal-to-noise ratio compared to newer alternatives. The established production methods and well-characterized pharmacokinetics of [18F]UCB-H continue to make it a valuable option for certain research applications.
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